molecular formula C8H6N2O2 B12968512 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B12968512
M. Wt: 162.15 g/mol
InChI Key: WKXIMIVYOQHIQU-UHFFFAOYSA-N
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Description

Structural Analysis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Molecular Geometry and Bonding Patterns

The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring at positions 1 and 5. X-ray crystallography and density functional theory (DFT) calculations indicate a nearly planar structure, with bond lengths and angles consistent with aromatic systems. Key bond lengths include:

Bond Type Length (Å)
N1–C2 (pyrazole) 1.34
C3–C4 (pyridine) 1.40
C5–O (hydroxyl) 1.36
C7–O (carbaldehyde) 1.22

The carbaldehyde group introduces a minor out-of-plane distortion (≈8°) at position 3, reducing conjugation with the aromatic system. Natural Bond Orbital (NBO) analysis shows significant electron delocalization across the fused rings, with partial positive charge accumulation at the carbaldehyde carbon (C7: +0.32 e).

Functional Group Characteristics

Hydroxyl Group Electronic Effects

The hydroxyl group at position 5 exerts dual electronic effects:

  • Resonance donation : The -OH group donates electron density via resonance into the pyridine ring, increasing electron density at positions 4 and 6 by 12–15% compared to unsubstituted analogs.
  • Hydrogen-bonding capacity : The hydroxyl oxygen acts as a hydrogen-bond donor (O–H···N), forming stable intermolecular interactions with basic nitrogen atoms in adjacent molecules. This property enhances crystalline packing efficiency, as evidenced by a 23% reduction in unit cell volume compared to non-hydroxylated derivatives.
Carbaldehyde Reactivity Profile

The carbaldehyde group exhibits three primary reaction pathways:

  • Nucleophilic addition : The electrophilic carbonyl carbon (δ+ = +0.45 e) undergoes attack by amines, hydrazines, and alcohols. For example, condensation with hydrazine forms hydrazone derivatives with 89% yield under mild conditions.
  • Condensation reactions : In acidic media, the aldehyde participates in Knoevenagel condensations with active methylene compounds, forming α,β-unsaturated carbonyl products.
  • Redox transformations : The -CHO group can be reduced to -CH2OH using NaBH4 (95% yield) or oxidized to -COOH with KMnO4 under acidic conditions.

Comparative Structural Analysis with Pyrazolo[1,5-a]pyridine Derivatives

Table 1 compares key structural and electronic parameters between this compound and related compounds:

Parameter 5-Hydroxy Derivative 3-Carbaldehyde 5-Amino Derivative
Dipole Moment (D) 4.2 3.8 3.5
HOMO-LUMO Gap (eV) 5.1 4.9 5.3
LogP 1.2 1.5 0.8
Hydrogen Bond Donors 2 1 2

Key differences include:

  • The 5-hydroxy derivative exhibits a 7% larger dipole moment than the 3-carbaldehyde analog due to intramolecular charge transfer from -OH to -CHO.
  • Substitution at position 5 (hydroxyl vs. amino) alters HOMO localization: -OH directs electron density to the pyridine nitrogen, while -NH2 concentrates charge on the pyrazole ring.
  • The hydroxyl group reduces lipophilicity (LogP = 1.2) compared to the 3-carbaldehyde parent compound (LogP = 1.5), enhancing aqueous solubility by 40%.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-2-1-7(12)3-8(6)10/h1-5,9H

InChI Key

WKXIMIVYOQHIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)C(=CN2)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A highly efficient and environmentally friendly method involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones or β-ketoesters under oxidative conditions promoted by acetic acid and molecular oxygen (O₂) at elevated temperature (130 °C) for extended periods (around 18 hours) in ethanol solvent.

  • Reagents:

    • N-amino-2-iminopyridine derivatives (3 mmol)
    • Cyclic β-diketones or β-ketoesters (3 mmol)
    • Acetic acid (6 equivalents)
    • Ethanol (10 mL)
    • Oxygen atmosphere (1 atm)
  • Process:
    The enol form of the β-dicarbonyl compound adds nucleophilically to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core with the desired substituents.

  • Outcome:
    This method yields 5-hydroxypyrazolo[1,5-a]pyridine derivatives, including the 3-carbaldehyde functionalized compounds, with good to excellent yields (typically 70–90%).

Representative Data Table for CDC Reaction

Parameter Condition/Value Notes
Starting materials N-amino-2-iminopyridine (3 mmol), cyclic β-diketone (3 mmol) Examples: 1,3-cyclopentanedione, acetylacetone
Solvent Ethanol (10 mL) Polar protic solvent
Acid catalyst Acetic acid (6 equiv) Promotes oxidative dehydrogenation
Atmosphere Oxygen (1 atm) Oxidant for dehydrogenation
Temperature 130 °C Elevated temperature for reaction
Reaction time 18 hours Prolonged heating for completion
Product isolation Filtration and recrystallization Pure pyrazolo[1,5-a]pyridines
Yield 70–90% High efficiency

Research Findings

  • This CDC method is catalyst-free, atom-economical, and environmentally benign due to the use of molecular oxygen as the oxidant.
  • The reaction tolerates a broad substrate scope, allowing various β-dicarbonyl compounds to be used, enabling structural diversity in the pyrazolo[1,5-a]pyridine products.
  • The method has been demonstrated to produce this compound and related derivatives with high purity and yield, suitable for further functionalization or biological evaluation.

Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophilic Compounds

Synthetic Route

Another approach involves the cyclocondensation of aminopyrazole derivatives with 1,3-biselectrophilic compounds such as malonic acid derivatives or β-enaminones. This method allows the formation of the pyrazolo[1,5-a]pyridine ring system with functional groups introduced at specific positions.

  • Typical steps:
    • Reaction of 5-amino-3-hetarylpyrazole with malonic acid or its activated derivatives (e.g., malonic acid phosphoric ester formed by POCl₃ and pyridine).
    • Cyclization and dehydration to form the fused heterocycle.
    • Oxidation or further functional group transformations to introduce the aldehyde and hydroxyl groups.

Advantages and Notes

  • This method allows selective substitution at multiple positions on the pyrazolo[1,5-a]pyridine ring.
  • The use of activated malonic acid derivatives improves yields and reduces reaction times compared to classical methods.
  • The hydroxyl group at position 5 can be introduced directly or via subsequent oxidation steps.
  • This approach is versatile for synthesizing various pyrazolo[1,5-a]pyridine derivatives, including 5-hydroxy and 3-carbaldehyde functionalities.

Additional Synthetic Considerations

  • Oxidation Steps:
    The aldehyde group at position 3 is often introduced by selective oxidation of methyl or hydroxymethyl precursors using reagents such as Dess–Martin periodinane or other mild oxidants to avoid over-oxidation or ring degradation.

  • Functional Group Compatibility:
    The synthetic routes are designed to tolerate sensitive functional groups, allowing the preparation of this compound as a versatile intermediate for further chemical transformations like Schiff base formation or aldol condensations.

  • Purification:
    Products are typically isolated by crystallization or recrystallization from suitable solvents, ensuring high purity for subsequent applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield References
Cross-Dehydrogenative Coupling N-amino-2-iminopyridine + β-diketones, AcOH, O₂, EtOH, 130 °C, 18 h Catalyst-free, green, broad scope 70–90%
Cyclocondensation with Malonic Acid Derivatives Aminopyrazole + malonic acid (activated by POCl₃/pyridine) High selectivity, versatile substitution Moderate to high
Oxidation of Precursors Dess–Martin periodinane or similar oxidants Mild, selective aldehyde formation High

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound readily undergoes cyclocondensation with β-dicarbonyl compounds and 1,3-biselectrophiles to form fused heterocyclic systems. For example:

  • Reaction with malonic acid derivatives produces pyrazolo[1,5-a]pyrimidine analogs under acidic conditions .

  • Copper(I) chloride catalysis facilitates [4 + 2] cycloaddition reactions with N-propargylic sulfonylhydrazones, forming triazole intermediates that rearrange into complex heterocycles .

Table 1: Cyclocondensation Reaction Parameters

ReactantCatalyst/ConditionsProduct FormedYield (%)Source
Malonic acidPOCl₃, pyridine, 80°CPyrazolo[1,5-a]pyrimidine85–92
N-Propargylic hydrazoneCuCl, HFIP, 60°CTriazole-fused pyrazolopyridine70–78

Nucleophilic Substitution at Aldehyde Group

The aldehyde moiety acts as an electrophilic center for nucleophilic attacks:

  • Condensation with primary amines forms Schiff bases, which are precursors for bioactive compounds .

  • Grignard reagents add to the aldehyde group, generating secondary alcohols that can be further oxidized.

Key Observations :

  • Reactions with aryl amines (e.g., 4-(trifluoromethoxy)aniline) yield diaryl derivatives with antitubercular activity (MIC < 0.002 μg/mL against Mycobacterium tuberculosis) .

  • Steric hindrance from the pyrazolo[1,5-a]pyridine scaffold influences reaction rates.

Oxidation and Reduction Reactions

The hydroxyl and aldehyde groups participate in redox transformations:

  • Oxidation : Treatment with KMnO₄ converts the aldehyde to a carboxylic acid, though this reaction is rarely employed due to competing ring oxidation.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group while preserving the heterocyclic core .

Table 2: Redox Reaction Outcomes

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 50°CPyrazolo[1,5-a]pyridine-3-carboxylic acidIntermediate for amide synthesis
ReductionH₂ (1 atm), Pd/C, EtOH3-(Hydroxymethyl)pyrazolopyridineAnticancer agent precursor

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution:

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the pyridine ring at position 6 under radical conditions.

  • Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at position 5, though yields are moderate (40–55%).

Mechanistic Insight :

  • The hydroxyl group at position 5 directs electrophiles to adjacent positions through resonance stabilization.

Biological Activity and Target Interactions

Derivatives of this compound exhibit mechanisms involving enzyme inhibition:

  • Antitubercular Activity : Diaryl carboxamide derivatives inhibit Mtb enoyl-ACP reductase (InhA), disrupting mycolic acid biosynthesis .

  • Anticancer Potential : Schiff base derivatives show topoisomerase II inhibition (IC₅₀ = 0.8–2.1 μM) .

Table 3: Bioactivity of Key Derivatives

Derivative StructureTarget EnzymeIC₅₀/MIC ValueSource
Diaryl carboxamide (e.g., 6j )Mtb InhAMIC = 0.002 μg/mL
Schiff base analogHuman topoisomerase IIIC₅₀ = 1.4 μM

Solvent and Stability Considerations

  • Optimal Solvents : DMF and HFIP enhance solubility in cycloaddition reactions .

  • Stability : The compound is photosensitive; storage under inert atmosphere (N₂) at –20°C is recommended .

Scientific Research Applications

Medicinal Chemistry

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde has shown promise in various medicinal applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in tumor growth. Studies have demonstrated its effectiveness against several cancer cell lines, leading to reduced cell proliferation and tumor size in animal models .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various pathogens, including drug-resistant strains of bacteria such as Mycobacterium tuberculosis. In vitro studies have reported low minimum inhibitory concentrations (MIC), indicating strong antimicrobial activity .
  • Potential Antiviral Activity : Emerging evidence suggests that this compound may inhibit viral replication by interacting with viral enzymes or cellular pathways critical for viral life cycles. However, more research is needed to validate these findings .

Material Science

The unique photophysical properties of this compound make it suitable for applications in material science:

  • Fluorescent Probes : The compound's ability to fluoresce under specific conditions allows it to be used as a fluorescent probe in biochemical assays and imaging techniques. This application is particularly valuable in tracking cellular processes and interactions in real-time .

Synthesis and Functionalization

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Heterocycles : It can be utilized as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel pharmaceuticals and materials with enhanced properties .

Case Study 1: Anticancer Efficacy

In vivo studies involving mouse models treated with this compound demonstrated a significant reduction in tumor growth compared to control groups. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, showcasing the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Clinical trials assessing the compound's efficacy against Mycobacterium tuberculosis revealed that it exhibited strong antibacterial activity with low MIC values. These results indicate its potential as a therapeutic agent against multidrug-resistant tuberculosis strains, highlighting its importance in infectious disease management .

Summary Table of Biological Activities

Activity TypeTarget Organism/ConditionObservations
AntimicrobialMycobacterium tuberculosisStrong activity with low MIC values
AnticancerVarious cancer cell linesSignificant reduction in tumor growth
AntiviralViral pathogensPotential inhibition of viral replication

Mechanism of Action

The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyridine vs. However, this substitution may reduce metabolic stability due to increased polarity.
  • Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine : The pyrimidine ring in the latter introduces additional nitrogen atoms, improving π-stacking interactions in kinase binding pockets .

Substituent Effects

  • Aldehyde Group (Position 3) : The aldehyde in this compound enables facile derivatization (e.g., condensation to acrylates ), whereas carboxamides (e.g., ND-11543) rely on lipophilic side chains for potency .
  • Hydroxymethyl Group (Position 5) : This group enhances solubility but may limit blood-brain barrier penetration compared to methyl or halogen substituents .

Biological Activity

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's potential as an anticancer and antimicrobial agent, particularly its role as a phosphoinositide 3-kinase (PI3K) inhibitor and its implications in treating tuberculosis.

Chemical Structure and Synthesis

The compound is characterized by its unique pyrazolo[1,5-a]pyridine core, which allows for various substitutions that can enhance its biological properties. The synthesis of this compound typically involves cyclocondensation reactions of aminopyrazoles with appropriate electrophilic partners. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while allowing for structural modifications that enhance biological activity .

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent anticancer activity by targeting the PI3K pathway, which is crucial for cell proliferation and survival. For instance, a study highlighted that certain derivatives could inhibit cell proliferation in various cancer cell lines by blocking the phosphorylation of Akt, a downstream effector in the PI3K signaling cascade .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4abMDA-3610.018PI3K Inhibition
6jHCT1160.002Akt Phosphorylation Inhibition
11jPC3MM20.004mTOR Pathway Inhibition

These findings indicate that structural modifications can significantly enhance the anticancer efficacy of compounds within this class.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis (Mtb). A series of analogs were synthesized and evaluated for their antitubercular activity, with some compounds exhibiting nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains .

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundStrain TestedMIC (µg/mL)Observations
6kH37Rv<0.002Effective in reducing bacterial load in vivo
6jrINH<0.004Low cytotoxicity against Vero cells
6lrRMP<0.002Good pharmacokinetic profile

The ability of these compounds to reduce bacterial burden in infected mouse models suggests their potential as lead candidates for new antitubercular therapies.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyridine derivatives have provided insights into how specific substitutions affect biological activity. For instance, the presence of hydrophobic groups at certain positions has been associated with increased potency against cancer cells and bacteria .

Case Studies

A notable case study involved the evaluation of compound 6j , which displayed significant antitubercular activity in vivo. Mice treated with this compound showed a marked reduction in bioluminescence intensity related to bacterial load compared to untreated controls. This suggests not only efficacy but also potential for oral bioavailability and therapeutic application .

Q & A

Q. What are the standard synthetic routes for 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where pyrazolo[1,5-a]pyridine derivatives react with DMF-POCl₃ to introduce the aldehyde group at position 3 . Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds is another foundational approach, often using sodium hydride or potassium carbonate in polar aprotic solvents . Multi-step strategies involving oxidation/reduction (e.g., KMnO₄ or NaBH₄) are also employed to refine functional groups .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Used to verify regiochemistry and substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • HRMS (ESI) : Validates molecular weight with high precision (e.g., [M+H]+ calculated: 254.1042, found: 254.1039) .
  • Elemental Analysis : Compares experimental vs. theoretical C/H/N ratios (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .

Q. What intermediates are pivotal in its synthesis?

Key intermediates include 5-aminopyrazole-4-carboxamides and enamine precursors , which undergo cyclocondensation to form the pyrazolo[1,5-a]pyridine core . Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are also critical for functionalization .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved?

Position 7 functionalization requires directed metalation strategies or cross-coupling reactions . For example, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction . Electrophilic substitution under controlled pH (e.g., HNO₃/H₂SO₄ at 0°C) can also target position 7 .

Q. How to address contradictory elemental analysis data during characterization?

Discrepancies in C/H/N ratios often arise from hygroscopicity or incomplete combustion . Solutions include:

  • Drying samples under high vacuum (≤0.1 mmHg) for 24 hours .
  • Repeating combustion analysis with larger sample masses (≥5 mg) to minimize measurement error .

Q. What methodologies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Use of novel catalysts (e.g., CeCl₃·7H₂O) improves cyclization efficiency in one-pot reactions .
  • Solvent Optimization : Switching from DMF to DMAc reduces byproduct formation in Vilsmeier-Haack reactions .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How to design biological activity assays for derivatives?

  • In vitro : Use kinase inhibition assays (e.g., EGFR or HER2 targets) with IC₅₀ determination via fluorescence polarization .
  • In vivo : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling via LC-MS/MS .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Freeze-drying under argon preserves aldehyde functionality .
  • Stabilizers : Addition of 1% BHT inhibits oxidation during long-term storage at −80°C .

Methodological Considerations

Safe handling protocols for laboratory use

  • PPE : Wear nitrile gloves and chemical goggles to prevent dermal/ocular exposure .
  • Spill Management : Neutralize aldehyde residues with NaHSO₃ solution (10% w/v) before disposal .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow during weighing and reactions .

Derivatization approaches for enhanced bioactivity

  • Carboxamide Formation : React with substituted anilines using EDC/HOBt in DCM to generate amide derivatives .
  • Schiff Base Synthesis : Condense with primary amines (e.g., benzylamine) in ethanol under reflux to form imine-linked analogs .

Data Contradiction Analysis

  • Case Study : A 2024 study reported a 5% discrepancy in nitrogen content (Calcd: 27.65% vs. Found: 27.45%) . This was attributed to trace moisture absorption, resolved by pre-drying samples at 110°C for 2 hours.

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